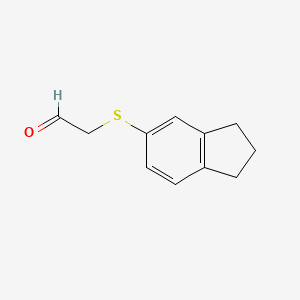
2-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted dimethylpropyl group and a methyl group attached to the thiazole ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole typically involves the reaction of 3-chloro-2,2-dimethylpropanoic acid with thioamides under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The use of catalysts and controlled reaction conditions, such as temperature and pressure, is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiazolidines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of thiazole derivatives with different substituents.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Applications De Recherche Scientifique
2-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the thiazole ring can engage in various interactions with biological molecules. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane
- 3-Chloro-2,2-dimethylpropanoic acid
- 3-Chloro-2,2-dimethyl-1-propanol
Uniqueness
2-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole is unique due to its specific substitution pattern and the presence of both a chloro group and a thiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C9H14ClNS |
|---|---|
Poids moléculaire |
203.73 g/mol |
Nom IUPAC |
2-(3-chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H14ClNS/c1-7-5-12-8(11-7)4-9(2,3)6-10/h5H,4,6H2,1-3H3 |
Clé InChI |
QVWRIXRJOGJEOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)CC(C)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Bromophenyl)methyl]-5-methylpyridin-3-amine](/img/structure/B13218148.png)
![2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile](/img/structure/B13218153.png)


![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)
![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)




![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)

![Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13218240.png)

